

(R)-2-Thienylglycine chemical properties and structure

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Compound of Interest

Compound Name: (R)-2-Thienylglycine

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(R)-2-Thienylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique thienyl moiety imparts distinct chemical properties that are leveraged in the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **(R)-2-Thienylglycine**.

Core Chemical Properties and Structure

(R)-2-Thienylglycine, with the IUPAC name (2R)-2-amino-2-(thiophen-2-yl)acetic acid, is a chiral molecule essential for stereospecific synthesis in drug development.^[1] Its structure incorporates a thiophene ring attached to the alpha-carbon of a glycine molecule.

Structural Identifiers

Identifier	Value
IUPAC Name	(2R)-2-amino-2-(thiophen-2-yl)acetic acid
CAS Number	65058-23-3
Molecular Formula	C ₆ H ₇ NO ₂ S
SMILES	C1=CSC(=C1)--INVALID-LINK--N
InChI Key	XLMSKXASROPJNG-YFKPBYRVSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **(R)-2-Thienylglycine** is presented below. It is important to note that while some experimental data is available for derivatives, many of the properties for the parent compound are predicted values.

Property	Value	Source
Molecular Weight	157.19 g/mol	PubChem[1]
Melting Point	172-178 °C (for Fmoc derivative)	Chem-Impex[2]
Boiling Point	Predicted: 311.8 ± 32.0 °C	ChemicalBook
Solubility	Sparingly soluble in water. Solubility is influenced by pH and temperature.[3]	Generic Amino Acid Data
pKa (predicted)	1.88 ± 0.10 (acidic), 9.1 (basic, estimated)	ChemicalBook
LogP (predicted)	-1.5	ChemAxon
Appearance	White to off-white powder	Chem-Impex

Experimental Protocols

Synthesis of (R)-2-Thienylglycine

The enantiomerically pure **(R)-2-Thienylglycine** can be synthesized through various methods, with the Strecker synthesis followed by chiral resolution being a common approach.

1. Racemic Synthesis via Strecker Reaction:

The Strecker synthesis is a classic method for producing amino acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

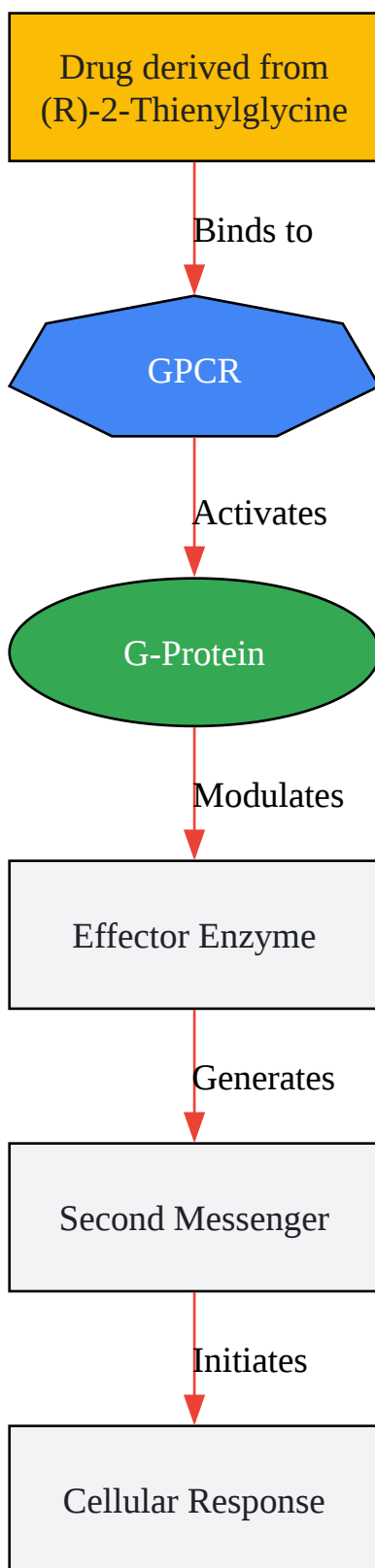
- **Step 1: Imine Formation:** Thiophene-2-carboxaldehyde is reacted with ammonia to form the corresponding imine.
- **Step 2: Cyanide Addition:** The imine is then treated with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form the α -aminonitrile.
- **Step 3: Hydrolysis:** The α -aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic DL-2-Thienylglycine.

2. Chiral Resolution:

The resulting racemic mixture can be resolved into its individual enantiomers using several techniques.[\[9\]](#)[\[10\]](#)

- **Diastereomeric Salt Formation:** The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
- **Enzymatic Resolution:** Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired (R)-isomer.

Below is a logical workflow for the synthesis and resolution process.



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